5-[2-Oxo-1-(propan-2-yl)pyrrolidin-3-yl]-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione
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Overview
Description
5-[2-Oxo-1-(propan-2-yl)pyrrolidin-3-yl]-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione is a complex organic compound featuring a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural complexity, which allows for diverse functionalization and interaction with biological targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-Oxo-1-(propan-2-yl)pyrrolidin-3-yl]-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione typically involves the construction of the pyrrolidine ring followed by functionalization. One common approach is the cyclocondensation of dicarboxylic acids with appropriately substituted amines . The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclocondensation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-[2-Oxo-1-(propan-2-yl)pyrrolidin-3-yl]-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Scientific Research Applications
5-[2-Oxo-1-(propan-2-yl)pyrrolidin-3-yl]-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies to understand its interaction with biological targets.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[2-Oxo-1-(propan-2-yl)pyrrolidin-3-yl]-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects . The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine derivatives, such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones .
Uniqueness
What sets 5-[2-Oxo-1-(propan-2-yl)pyrrolidin-3-yl]-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione apart is its unique combination of functional groups and its potential for diverse biological activities. Its structural complexity allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C19H23N3O3 |
---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
2-(2-oxo-1-propan-2-ylpyrrolidin-3-yl)-5-phenyl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione |
InChI |
InChI=1S/C19H23N3O3/c1-12(2)21-9-8-16(19(21)25)20-10-14-15(11-20)18(24)22(17(14)23)13-6-4-3-5-7-13/h3-7,12,14-16H,8-11H2,1-2H3 |
InChI Key |
RXYYUEFBWDXREK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCC(C1=O)N2CC3C(C2)C(=O)N(C3=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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